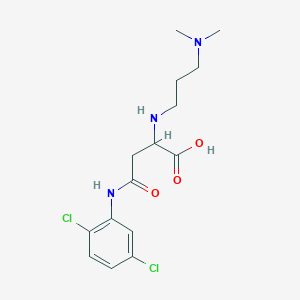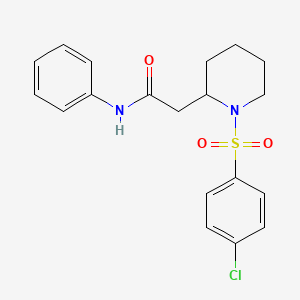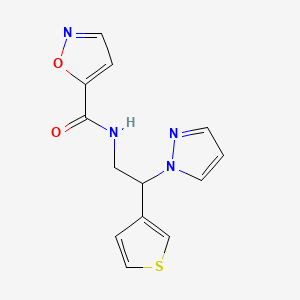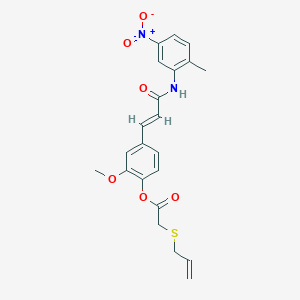
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as DMMP, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and division. In cardiovascular disease, this compound has been shown to activate certain potassium channels in blood vessels, leading to vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In cardiovascular disease, this compound has been shown to lower blood pressure and improve blood flow.
実験室実験の利点と制限
One advantage of 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to use in experiments.
将来の方向性
There are several future directions for research on 3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. In neuroscience, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. In cardiovascular disease, further studies are needed to determine the long-term effects of this compound on blood pressure and cardiovascular health. Additionally, there may be potential for this compound to be used in combination with other compounds for even greater therapeutic effect.
合成法
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-(1-pyrrolidinyl)acetonitrile with 2,5-dimethylbenzyl chloride, followed by the reaction of the resulting compound with formaldehyde and sodium methoxide. The final product is obtained through a cyclization reaction.
科学的研究の応用
3-(2,5-dimethylbenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In cardiovascular disease, this compound has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-6-7-15(2)16(10-14)12-22-18(23)11-17(13-24-3)20-19(22)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBYJCXWLDKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2458204.png)




![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
